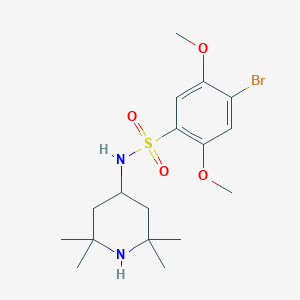![molecular formula C12H17NO3S B225000 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225000.png)
1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine, also known as MMPS, is a chemical compound that belongs to the class of sulfonyl-containing pyrrolidine derivatives. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine has been extensively studied for its potential therapeutic applications. One of the major research areas is the development of this compound as a potent and selective inhibitor of the proteasome, a cellular complex responsible for the degradation of proteins. This compound has been shown to exhibit potent anti-proliferative activity against various cancer cell lines, including breast, prostate, and lung cancer.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine as a proteasome inhibitor involves the binding of the compound to the active site of the proteasome, leading to the inhibition of its activity. This inhibition results in the accumulation of misfolded and ubiquitinated proteins, leading to the induction of cell death pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit significant biochemical and physiological effects in various cell lines and animal models. These effects include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. This compound has also been shown to exhibit anti-inflammatory activity, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine in lab experiments is its high potency and selectivity as a proteasome inhibitor. This makes it an ideal compound for studying the role of the proteasome in various cellular processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental setups.
Future Directions
There are several future directions for the research and development of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine. One of the major areas of focus is the optimization of the compound's pharmacokinetic properties, including its solubility and bioavailability. Another area of interest is the development of this compound-based prodrugs, which can improve the compound's delivery and targeting to specific tissues. Additionally, the potential applications of this compound in the treatment of various diseases, including cancer and inflammatory diseases, warrant further investigation.
Conclusion
In conclusion, this compound is a promising compound with significant potential for therapeutic applications. Its high potency and selectivity as a proteasome inhibitor make it an ideal compound for studying the role of the proteasome in various cellular processes. Further research and development of this compound are required to optimize its pharmacokinetic properties and explore its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine involves the reaction of 2-methoxy-5-methylphenylsulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as a white solid with a high yield.
properties
Molecular Formula |
C12H17NO3S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C12H17NO3S/c1-10-5-6-11(16-2)12(9-10)17(14,15)13-7-3-4-8-13/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI Key |
QBVQBEIBIRPHIX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC2 |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





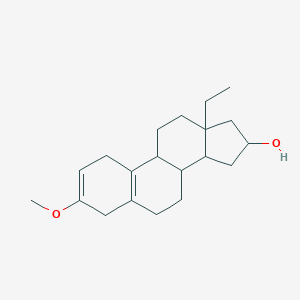
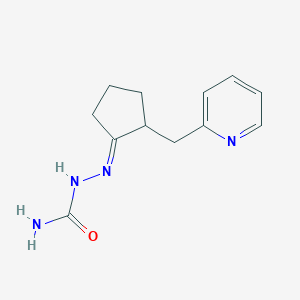


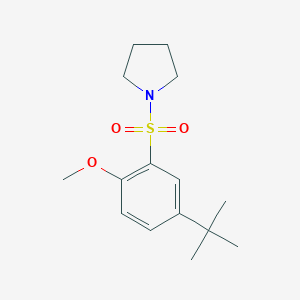
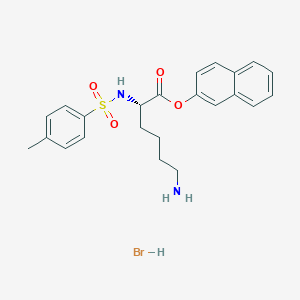
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)
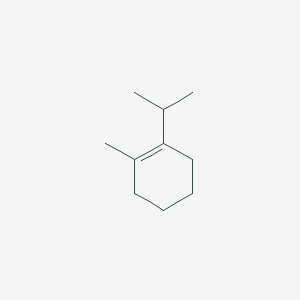
![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B224995.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224999.png)
